7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid
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Overview
Description
7-Bromobicyclo[410]heptane-1-carboxylic acid is a bicyclic compound characterized by a bromine atom attached to the bicyclo[410]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid typically involves the bromination of bicyclo[4.1.0]heptane derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be employed to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes .
Scientific Research Applications
7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the bicyclic structure play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Chlorobicyclo[4.1.0]heptane-1-carboxylic acid
- 7-Iodobicyclo[4.1.0]heptane-1-carboxylic acid
- 7-Fluorobicyclo[4.1.0]heptane-1-carboxylic acid
Uniqueness
7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C8H11BrO2 |
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Molecular Weight |
219.08 g/mol |
IUPAC Name |
7-bromobicyclo[4.1.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H11BrO2/c9-6-5-3-1-2-4-8(5,6)7(10)11/h5-6H,1-4H2,(H,10,11) |
InChI Key |
CCLYQHANYNSLAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)C2Br)C(=O)O |
Origin of Product |
United States |
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